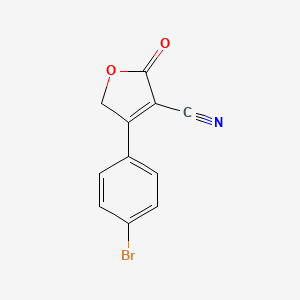

4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile

Description

BenchChem offers high-quality 4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-bromophenyl)-5-oxo-2H-furan-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrNO2/c12-8-3-1-7(2-4-8)10-6-15-11(14)9(10)5-13/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPOYNWDABZQQRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C(=O)O1)C#N)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377465 | |

| Record name | 4-(4-Bromophenyl)-2-oxo-2,5-dihydrofuran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7721-24-6 | |

| Record name | 4-(4-Bromophenyl)-2-oxo-2,5-dihydrofuran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Spectroscopic Data & Characterization of 4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile

[1]

Executive Summary & Compound Identity

4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile is a functionalized butenolide derivative characterized by a γ-lactone core substituted with a nitrile group at the C3 position and a 4-bromophenyl moiety at the C4 position.[1] It serves as a critical intermediate in the synthesis of bioactive heterocyclic compounds, including potential anti-inflammatory and anticancer agents.

Synthesis & Reaction Pathway

The synthesis typically involves the Knoevenagel condensation and subsequent cyclization of 4-bromophenacyl bromide with ethyl cyanoacetate in the presence of a base (e.g., triethylamine or sodium ethoxide). This pathway ensures the regioselective formation of the 4-aryl isomer.[1]

Reaction Scheme Visualization

Figure 1: Synthetic pathway via condensation of phenacyl bromide and ethyl cyanoacetate.

Spectroscopic Data

The following data represents the standard spectral signature for this compound.

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the nitrile stretch and the high-frequency carbonyl absorption characteristic of an α,β-unsaturated γ-lactone.[1]

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |

| C≡N (Nitrile) | 2210 – 2225 | Strong | Conjugated nitrile at C3 |

| C=O[1] (Lactone) | 1750 – 1775 | Very Strong | α,β-Unsaturated γ-lactone carbonyl |

| C=C (Alkene) | 1610 – 1635 | Medium | Furanone ring double bond |

| C-H (Aromatic) | 3050 – 3100 | Weak | Aromatic C-H stretching |

| C-O-C | 1150 – 1200 | Strong | Lactone ether linkage |

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ or CDCl₃[1]

The diagnostic signal is the singlet for the methylene protons at position 5 (H-5), typically appearing between 5.0 and 5.4 ppm.

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 7.75 – 7.85 | Doublet (J ≈ 8.6 Hz) | 2H | Ar-H (Ortho to Br) |

| 7.60 – 7.70 | Doublet (J ≈ 8.6 Hz) | 2H | Ar-H (Meta to Br) |

| 5.35 | Singlet | 2H | H-5 (Furanone CH₂) |

Carbon-13 NMR (¹³C NMR)

Solvent: DMSO-d₆[1]

| Shift (δ ppm) | Type | Assignment |

| 168.5 | Cq | C-2 (Lactone Carbonyl) |

| 162.0 | Cq | C-4 (β-Carbon, attached to Aryl) |

| 132.5 | CH | Ar-C (Ortho to Br) |

| 129.8 | CH | Ar-C (Meta to Br) |

| 128.5 | Cq | Ar-C (Ipso) |

| 126.0 | Cq | Ar-C (C-Br) |

| 114.2 | Cq | C≡N (Nitrile) |

| 98.5 | Cq | C-3 (α-Carbon, shielded by CN) |

| 74.5 | CH₂ | C-5 (Lactone methylene) |

Mass Spectrometry (EI-MS)

The mass spectrum exhibits a characteristic 1:1 isotopic ratio for the molecular ion due to the presence of ⁷⁹Br and ⁸¹Br.

-

Molecular Ion (M⁺): m/z 263 / 265 (1:1 intensity)

-

Base Peak: Often m/z 184 (Loss of Br) or fragmentation of the lactone ring.

-

Fragmentation Pattern:

-

[M]⁺ → [M – CO]⁺ (Loss of Carbonyl)

-

[M]⁺ → [M – Br]⁺ (Loss of Bromine)

-

Experimental Protocols

Protocol A: Synthesis of 4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile

Reagents: 4-Bromophenacyl bromide (10 mmol), Ethyl cyanoacetate (10 mmol), Triethylamine (12 mmol), Ethanol (30 mL).

-

Preparation: Dissolve 4-bromophenacyl bromide (2.78 g) in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add ethyl cyanoacetate (1.13 g) to the solution.

-

Catalysis: Dropwise add triethylamine (1.21 g) while stirring at room temperature. The reaction is slightly exothermic.[1]

-

Reflux: Heat the mixture to reflux (approx. 78 °C) for 3–5 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).[1]

-

Isolation: Cool the reaction mixture to 0 °C in an ice bath. The product should precipitate as a solid.[1]

-

Filtration: Filter the precipitate under vacuum and wash with cold ethanol (2 x 5 mL) followed by cold water (2 x 10 mL) to remove triethylammonium bromide salts.

-

Purification: Recrystallize the crude solid from ethanol or an ethanol/DMF mixture to obtain pure crystals.

Protocol B: Sample Preparation for NMR

-

Mass: Weigh 5–10 mg of the dry, recrystallized solid.

-

Solvent: Dissolve completely in 0.6 mL of DMSO-d₆ (preferred for solubility) or CDCl₃.

-

Tube: Transfer to a clean, dry 5mm NMR tube. Ensure no suspended particles remain (filter if necessary).[1]

Mechanistic Logic & Validation

The structural assignment is self-validating through the following logic:

-

Regiochemistry Check (¹H NMR): The presence of a singlet at ~5.35 ppm integrating for 2 protons confirms the 2,5-dihydro structure (C5-CH₂). If the isomer were 4,5-dihydro (C4-CH), a doublet or triplet would be observed, and the alkene proton would be visible.

-

Electronic Environment (IR/¹³C): The nitrile stretch at 2215 cm⁻¹ combined with the shielded C3 signal (~98 ppm) confirms the electron-withdrawing cyano group is conjugated directly to the alkene, stabilizing the structure.

-

Isotopic Signature (MS): The 1:1 doublet at m/z 263/265 is the definitive fingerprint for a mono-brominated compound, ruling out debromination side reactions.

Fragmentation Pathway Visualization

Figure 2: Predicted mass spectrometry fragmentation pattern.

References

-

ChemBK. (n.d.).[1] 4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile - CAS 7721-24-6.[1] Retrieved from [Link][2][3][4][5]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 329816369, 4-(4-bromophenyl)-4-oxobutanenitrile. Retrieved from [Link]

-

Thombare, P., et al. (2009). Novel and Efficient Route for the Synthesis of 4-Aryl-Substituted 2(5H)-Furanones. Synthetic Communications. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-(4-Bromophenyl)sulfanylpyrazine-2-carbonitrile | C11H6BrN3S | CID 62684732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijsdr.org [ijsdr.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Synthesis of Substituted 2,5-Dihydrofurans

Precision Protocols for Medicinal Chemistry & Natural Product Synthesis

Executive Summary

The 2,5-dihydrofuran (2,5-DHF) scaffold is a critical pharmacophore and synthetic intermediate, distinct from its thermodynamically more stable isomer, 2,3-dihydrofuran (enol ether). Its value lies in its latent reactivity: the olefinic bond is positioned for stereoselective dihydroxylation, epoxidation, or hydrogenation to yield densely functionalized tetrahydrofurans (THFs)—motifs ubiquitous in annonaceous acetogenins, polyether antibiotics, and nucleoside analogues.

This guide moves beyond textbook definitions to address the primary failure mode in 2,5-DHF synthesis: unwanted isomerization to the 2,3-isomer. We present two high-fidelity routes: Ring-Closing Metathesis (RCM) with hydride suppression and Ag(I)/Au(III)-Catalyzed Cycloisomerization for axis-to-center chirality transfer.

The Gold Standard: Ring-Closing Metathesis (RCM)

Best for: Large-scale preparation, achiral or pre-chiral substrates.

RCM is the most direct route to 2,5-DHFs from diallyl ethers. However, standard protocols often fail due to "ruthenium hydride-induced isomerization." During the catalytic cycle, decomposition of the Ru-carbene generates Ru-H species, which catalyze the migration of the double bond into conjugation with the oxygen (forming the 2,3-dihydrofuran).

The Mechanistic Fix: Additive-Driven Control

To lock the kinetic 2,5-product, one must scavenge Ru-hydrides.

-

1,4-Benzoquinone: Oxidizes Ru-H species, preventing isomerization.[1]

-

Ti(OiPr)4: Acts as a Lewis acid trap for coordinating functionality that might poison the catalyst.

Visualization: RCM Pathway & Failure Mode

The following diagram illustrates the standard catalytic cycle and the specific diversion point where isomerization occurs.

Caption: RCM cycle showing the critical role of scavengers in preventing the Ru-H mediated isomerization to the thermodynamic 2,3-product.

The Stereoselective Route: Ag(I)/Au(III) Cycloisomerization

Best for: Enantioselective synthesis, transferring chirality from precursors.

This route utilizes

-

Silver (AgNO3/AgF): Milder, preferred for sensitive substrates.

-

Gold (AuCl3): Higher turnover frequency, but can catalyze subsequent reactions (e.g., aromatization to furans) if not monitored.

Visualization: 5-endo-trig Mechanism

Caption: Mechanism of Ag(I)-catalyzed cyclization showing the activation of the allene system and subsequent ring closure.

Experimental Protocols

Protocol A: RCM with Isomerization Suppression

Target: 3-substituted-2,5-dihydrofuran from 2-substituted diallyl ether.

Reagents:

-

Substrate: 2-benzyloxymethyl-1,5-hexadiene (1.0 equiv)

-

Catalyst: Grubbs 2nd Generation (2-5 mol%)

-

Additive: 1,4-Benzoquinone (10 mol%)

-

Solvent: Anhydrous Dichloromethane (DCM) [0.05 M concentration]

Step-by-Step:

-

Preparation: Flame-dry a round-bottom flask under Argon. Add the diallyl ether substrate.[1]

-

Dilution: Dissolve substrate in degassed DCM to reach a concentration of 0.05 M . Note: High dilution is critical to favor intramolecular ring-closing over intermolecular oligomerization (ADMET).

-

Additive: Add 1,4-benzoquinone (10 mol% relative to substrate). Stir for 5 minutes.

-

Catalysis: Add Grubbs II catalyst in one portion. Fit the flask with a reflux condenser and an inert gas outlet to allow ethylene escape.

-

Reaction: Reflux at 40°C for 2-4 hours. Monitor by TLC.

-

Quench: Cool to room temperature. Add ethyl vinyl ether (50 equiv relative to catalyst) and stir for 30 minutes to deactivate the Ru-carbene.

-

Purification: Concentrate in vacuo. Flash chromatography on silica gel.

Self-Validating Check:

-

TLC: The product (2,5-DHF) usually has a lower Rf than the starting diene but higher than the 2,3-isomer.

-

NMR: Look for the disappearance of terminal olefin signals (multiplets at 5.0-5.2 ppm) and the appearance of the ring olefin signal (typically a broad singlet or triplet at 5.7–5.9 ppm ).

Protocol B: Ag(I)-Catalyzed Cyclization of Allenols

Target: 2-substituted-2,5-dihydrofuran with chirality transfer.

Reagents:

-

Substrate: Enantioenriched

-allenyl alcohol (1.0 equiv) -

Catalyst: Silver Nitrate (AgNO3) (10 mol%)

-

Solvent: Acetone/Water (1:1) or THF

-

Shielding: Aluminum foil (to protect Ag salt from light)

Step-by-Step:

-

Setup: Dissolve the allenyl alcohol in Acetone/Water (0.1 M). Wrap the flask in foil.

-

Catalysis: Add AgNO3 (10 mol%).

-

Reaction: Stir at room temperature for 4–12 hours.

-

Workup: Filter the mixture through a short pad of Celite to remove silver salts. Wash with ether.

-

Drying: Dry the organic phase over MgSO4 and concentrate carefully (products can be volatile).

Self-Validating Check:

-

Stereochemistry: If the starting material was chiral, the product should exhibit optical rotation.

-

NMR: The 2,5-dihydrofuran protons (CH2 adjacent to Oxygen) appear as a multiplet around 4.6–4.8 ppm .

Data Summary & Troubleshooting

| Parameter | Ring-Closing Metathesis (RCM) | Ag/Au Cycloisomerization |

| Primary Precursor | Diallyl Ethers | |

| Key Catalyst | Grubbs II / Hoveyda-Grubbs | AgNO3, AgF, AuCl3 |

| Major Risk | Isomerization to 2,3-DHF | Aromatization to Furan |

| Atom Economy | Good (Ethylene byproduct) | Excellent (100% atom economy) |

| Stereocontrol | Substrate control required | Axis-to-Center Transfer |

Troubleshooting Matrix:

-

Problem: Product co-elutes with 2,3-isomer.

-

Cause: Hydride formation during RCM.

-

Fix: Increase Benzoquinone loading to 20 mol% or switch to acetic acid additive.

-

-

Problem: Low conversion in RCM.

-

Cause: Ethylene saturation.

-

Fix: Sparge the reaction with Argon periodically to drive the equilibrium (Le Chatelier's principle).

-

-

Problem: Furan formation in Ag/Au route.

-

Cause: Reaction running too long or catalyst too active (Au).

-

Fix: Switch from AuCl3 to milder AgNO3; stop reaction immediately upon consumption of starting material.

-

References

-

Grubbs, R. H. (2004). "Olefin Metathesis." Tetrahedron. (Seminal work on RCM mechanisms and catalyst generations).

-

Schmidt, B. (2004). "Ruthenium-Catalyzed Cyclizations: Isomerization Suppression." European Journal of Organic Chemistry. (Details the use of benzoquinone to prevent 2,5 to 2,3 isomerization).

-

Krause, N., & Hashmi, A. S. (2016). "Modern Allene Chemistry." Wiley-VCH.[3] (Comprehensive guide on metal-catalyzed cyclization of allenols).

-

Marshall, J. A., & Bartley, G. S. (1994). "Ag(I)-Catalyzed Cyclization of Allenyl Alcohols." Journal of Organic Chemistry. (Foundational paper on stereoselective axis-to-center chirality transfer).

-

Harmata, M. (2012).[2] "Silver-Catalyzed Rearrangement of Propargylic Sulfinates." Chemistry - A European Journal. (Discusses silver catalysis mechanisms relevant to 5-endo-trig cyclizations). [2]

Sources

Technical Guide: Stability and Reactivity of the Dihydrofuran Ring System

Part 1: Executive Summary & Structural Logic

The dihydrofuran (DHF) ring system represents a critical dichotomy in heterocyclic chemistry. It exists primarily as two isomers: 2,3-dihydrofuran (2,3-DHF) and 2,5-dihydrofuran (2,5-DHF) . While they share a molecular formula, their reactivity profiles are chemically distinct, dictated by the relationship between the oxygen atom and the double bond.

-

2,3-Dihydrofuran: An cyclic enol ether .[1] The oxygen lone pair is conjugated with the

-system, rendering the -

2,5-Dihydrofuran: An allylic ether . The double bond is isolated from the oxygen, behaving more like a standard cyclic alkene but with activated allylic protons susceptible to radical abstraction and oxidation.

This guide dissects these behaviors to provide a robust framework for their use in synthesis and drug design.

Part 2: Thermodynamic & Kinetic Stability[2]

Isomerization Dynamics

Thermodynamically, 2,3-DHF is generally more stable than 2,5-DHF due to the resonance stabilization energy provided by the

Critical Insight: Transition metal catalysts (Ru, Rh, Pd) used in coupling reactions can inadvertently catalyze the isomerization of 2,5-DHF to 2,3-DHF, altering the expected reactivity pathway from olefinic to enol-ether-like.

Polymerization Risks

2,3-DHF is notoriously unstable toward acids and Lewis acids, undergoing rapid cationic polymerization . Unlike standard olefins, the resulting carbocation is oxonium-stabilized, accelerating chain propagation.

-

Mechanism: Protonation at C3

Oxonium ion formation -

Storage Implication: 2,3-DHF must be stored over basic stabilizers (e.g., KOH pellets, triethylamine, or BHT) to neutralize trace acids formed by auto-oxidation.

Data Summary: Stability Comparison

| Feature | 2,3-Dihydrofuran (Enol Ether) | 2,5-Dihydrofuran (Allylic Ether) |

| Electronic Nature | Electron-rich (Nucleophilic at C3) | Isolated Alkene |

| Acid Stability | Low (Hydrolyzes/Polymerizes) | Moderate |

| Base Stability | High | High (susceptible to strong base isomerization) |

| Oxidation Risk | High (Peroxides at C2) | High (Allylic peroxides) |

| Major Impurity | Polymer / 4-Hydroxybutanal | 2,3-Isomer / Peroxides |

| Storage | Basic stabilizer, Inert gas, 4°C | Inert gas, Antioxidant (BHT) |

Part 3: Chemical Reactivity Profile

Electrophilic Addition & Hydrolysis

The defining feature of 2,3-DHF is its sensitivity to aqueous acid. The reaction does not stop at hydration; it triggers ring opening.

Mechanism:

-

Protonation of the C=C bond at C3 gives a resonance-stabilized oxonium ion.

-

Water attacks C2 (the acetal carbon).

-

Hemiacetal collapse opens the ring to form 4-hydroxybutanal (or its lactol form).

Metabolic Activation (Bioactivation)

In drug discovery, the DHF ring is a structural alert. Cytochrome P450 enzymes (specifically CYP2E1 and CYP2A6) oxidize the furan/dihydrofuran core.

-

Pathway A (Epoxidation): Formation of the epoxide (highly reactive electrophile).

-

Pathway B (Hydroxylation): Hydroxylation at the

-carbon leads to ring opening, generating reactive

Visualization: Reactivity & Isomerization Map

Figure 1: Interconversion and divergent reactivity pathways of dihydrofuran isomers. Note the central role of 2,3-DHF as a gateway to both polymerization and hydrolytic ring opening.

Part 4: Experimental Protocols

Protocol: Safe Synthesis of Substituted 2,3-Dihydrofurans

Context: Synthesis via cyclization of

Reagents:

-

Alkynol precursor

-

Catalyst: AuCl or AgOTf (5 mol%)

-

Solvent: Dichloromethane (Anhydrous)[2]

Step-by-Step Workflow:

-

Preparation: Flame-dry all glassware. Ensure solvent is degassed to prevent oxidative side reactions.

-

Cyclization: Dissolve alkynol in DCM (0.1 M). Add catalyst at 0°C under Argon.

-

Monitoring: Monitor via TLC/NMR. Crucial: Do not use acidic stains (e.g., p-anisaldehyde) without neutralization, as they may decompose the product on the plate. Use KMnO4 (basic).

-

Quenching: Quench with triethylamine (Et3N) to neutralize any Lewis acidity before concentration.

-

Isolation: Flash chromatography on basic alumina or silica pre-treated with 1% Et3N. Standard silica is acidic enough to degrade 2,3-DHF.

-

Storage: Concentrate and immediately stabilize with 0.1% w/w BHT. Store at -20°C.

Protocol: QC Check for Peroxides

Context: Dihydrofurans form explosive peroxides upon air exposure. This test is mandatory before distillation.

-

Dissolve 100 µL of the DHF sample in 1 mL of acetic acid.

-

Add 100 µL of saturated aqueous KI solution.

-

Observation: Yellow/Brown color indicates peroxide presence (Iodine liberation).

-

Action: If positive, treat with reducing agent (NaHSO3) or pass through activated alumina before heating.

Part 5: Biological Impact Visualization

The metabolic activation of dihydrofurans is a key consideration in toxicology. The following diagram illustrates the bioactivation pathway leading to hepatotoxicity.

Figure 2: Metabolic fate of the dihydrofuran ring. The formation of the cis-enedial (dicarbonyl) is the critical toxicological event, capable of being intercepted by Glutathione (GSH).

Part 6: References

-

Synthesis of 2,3-Dihydrofurans . Organic Chemistry Portal. [Link]

-

Enol Ethers Are Effective Monomers for Ring-Opening Metathesis Polymerization . Journal of the American Chemical Society (2020).[1] [Link]

-

Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds . PubMed / NIH (2022). [Link]

-

Toxicity of alkyldihydrofurans to metabolically active organs . PubMed / NIH. [Link]

-

Poly(2,3-Dihydrofuran): A Strong, Biorenewable, and Degradable Thermoplastic . NSF Public Access Repository. [Link]

Sources

Technical Guide: Solubility Profile of 4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile

[1][2]

Executive Summary

Compound Identity: 4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile CAS Number: 7721-24-6 Molecular Formula: C₁₁H₆BrNO₂ Molecular Weight: 264.07 g/mol [2][3]

This compound represents a specialized class of 3-cyano-2(5H)-furanones (butenolides).[1][2] Structurally, it features a polar lactone core fused with a nitrile electron-withdrawing group and a lipophilic 4-bromophenyl moiety.[1][2] This "push-pull" electronic architecture dictates a specific solubility profile: high solubility in polar aprotic solvents , temperature-dependent solubility in alcohols , and negligible solubility in aqueous media .[1][2]

Researchers utilizing this compound for biological screening or synthetic intermediates must strictly control solvent selection to prevent precipitation (in assays) or yield loss (in purification).[1][2]

Physicochemical Determinants of Solubility

To predict and manipulate the solubility of this compound, one must understand the competing forces within its molecular structure:

| Structural Moiety | Effect on Solubility | Solvent Interaction Mechanism |

| Furanone (Lactone) Core | Increases Polarity | Hydrogen bond acceptance (dipole-dipole interactions).[4] |

| C-3 Nitrile Group (-CN) | High Dipole Moment | Strong interaction with polar aprotic solvents (DMSO, DMF).[1][2][4] |

| 4-Bromophenyl Ring | Lipophilicity / | Promotes solubility in aromatic/chlorinated solvents; reduces water solubility.[2][4] |

| Crystal Lattice Energy | High Melting Point (215–217°C) | High lattice energy requires significant solvent enthalpy to overcome (requires heating for dissolution in protic solvents).[1][2][4] |

Theoretical LogP: Estimated ~2.0–2.[1][2][4]5. This indicates a preference for organic phases but sufficient polarity to dissolve in mid-polarity solvents.[1][2]

Solubility Profile & Solvent Selection

Note: Data derived from structural analogs and standard synthesis purification protocols for 3-cyano-2(5H)-furanones.

A. Primary Solvents (High Solubility)

Recommended for: Stock solution preparation, biological assays, and chemical reactions.[1][2]

-

DMSO (Dimethyl Sulfoxide): >50 mg/mL.[1][2] The solvent of choice for biological stock solutions.[1][2]

-

DMF (Dimethylformamide): >50 mg/mL.[1][2] Excellent for synthetic reactions (e.g., nucleophilic substitutions).[1][2]

B. Process Solvents (Moderate/Temperature-Dependent)

Recommended for: Crystallization, extraction, and chromatography.[1][2]

-

Acetone: Good solubility.[1][2][4][5] Suitable for transfer and cleaning.[1][2]

-

Ethyl Acetate: Moderate solubility.[1][2][4] Ideal for liquid-liquid extraction from aqueous layers.[1][2]

-

Dichloromethane (DCM) / Chloroform: Good solubility due to interaction with the aromatic ring.[1][2]

-

Ethanol / Methanol: Critical Behavior. Sparingly soluble at room temperature (RT) but soluble at boiling point.[1][2] This makes Ethanol the ideal solvent for recrystallization.[1][4]

C. Anti-Solvents (Low/Negligible Solubility)

Experimental Protocol: Solubility Determination

Since batch-to-batch crystal morphology can affect dissolution rates, the following Self-Validating Protocol (SVP) is recommended to determine exact solubility limits for your specific lot.

Workflow Visualization

Figure 1: Iterative "Step-Up" Solubility Determination Workflow.

Step-by-Step Methodology

-

Preparation: Weigh accurately 10.0 mg of 4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile into a clear 1.5 mL HPLC vial.

-

Initial Addition: Add 100 µL of the target solvent (e.g., DMSO).[1][2]

-

Agitation: Vortex for 1 minute, then sonicate for 5 minutes at 25°C.

-

Visual Check:

-

Titration: Add solvent in 100 µL increments, repeating agitation until the solution clears.

-

Calculation:

Practical Applications & Handling

A. Recrystallization Strategy

The high melting point (215°C) and polarity profile suggest a Cooling Crystallization method.[1][2]

-

Procedure: Dissolve the compound in boiling Ethanol. If insolubles remain, hot filter.[1][2] Allow the solution to cool slowly to Room Temperature, then to 4°C.

-

Yield: The compound should crystallize as needles or prisms. Wash with cold Hexane.

B. HPLC Method Development

For quantifying solubility or purity, use the following conditions compatible with its solubility profile:

-

Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid).[1][2]

-

Gradient: 50% to 90% ACN over 10 minutes.

-

Detection: UV at 254 nm (Strong absorption due to the conjugated bromophenyl-furanone system).[1][2]

-

Sample Diluent: Acetonitrile or Methanol (Avoid dissolving samples in pure DMSO if injecting large volumes to prevent peak distortion).[1][2]

C. Stability in Solution[1][2][4]

References

-

Chemical Identity & Physical Properties

-

Structural Analog Solubility & Synthesis

-

Context: Synthesis of 3-cyano-2(5H)-furanones via reaction of 4-bromophenacyl bromide or related aroyl derivatives often utilizes ethanol for crystallization and DMSO/DMF for reaction media.[1][2]

-

Source: ResearchGate - Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis.[1][2][6]

-

Link:

-

-

General Furanone Properties

Sources

- 1. 2(5H)-Furanone | C4H4O2 | CID 10341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Cyano-4-fluorophenylboronic acid | C7H5BFNO2 | CID 2757964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 2(5H)-Furanone (CAS 497-23-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 2(5H)-furanone, 497-23-4 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Advanced Protocols for the Synthesis of 3(2H)-Furanones

Executive Summary & Strategic Rationale

The 3(2H)-furanone scaffold is a privileged pharmacophore found in bioactive natural products (e.g., Bullatenone, Geiparvarin) and synthetic therapeutics (COX-2 inhibitors). Despite their utility, their synthesis is historically plagued by competing pathways and Baldwin’s rules, which disfavor the direct 5-endo-dig cyclization of electron-deficient alkynes.

This Application Note provides a definitive guide to overcoming these kinetic barriers. We focus on two high-fidelity protocols:

-

Gold(I)-Catalyzed Cyclization: A precision method utilizing soft Lewis acid activation to enforce "forbidden" 5-endo-dig cyclization under mild conditions.

-

Oxidative Cyclization: A robust, scalable alternative for generating 3(2H)-furanones directly from 1,3-dicarbonyls or propargylic alcohols.

Mechanistic Decision Matrix

Before selecting a protocol, the substrate architecture must be analyzed. The following decision tree outlines the optimal synthetic pathway based on starting material availability and substitution requirements.

Figure 1: Decision matrix for selecting the optimal 3(2H)-furanone synthetic route.

Protocol A: Gold(I)-Catalyzed 5-endo-dig Cyclization[1][2]

The Scientific Basis

Direct cyclization of

Key Advantage: This method tolerates sensitive functional groups and allows for the construction of chiral quaternary centers if chiral ligands are employed.

Mechanistic Pathway

The reaction proceeds via coordination of the Au(I) species to the alkyne, triggering nucleophilic attack by the hydroxyl group, followed by protodeauration.

Figure 2: The Au(I)-catalyzed 5-endo-dig mechanistic pathway.

Detailed Experimental Protocol

Reagents:

-

Substrate: 4-hydroxy-4-methyl-1-phenylpent-2-yn-1-one (1.0 equiv)

-

Catalyst: AuCl(PPh

) (2 mol%) -

Co-catalyst: AgOTf (2 mol%) (Generates the active cationic Au species in situ)

-

Solvent: Toluene or Dichloromethane (DCM), anhydrous

-

Temperature: Room Temperature (25°C)

Step-by-Step Methodology:

-

Catalyst Activation (In Situ):

-

In a flame-dried Schlenk tube under Argon, dissolve AuCl(PPh

) (10 mg, 0.02 mmol) and AgOTf (5.1 mg, 0.02 mmol) in anhydrous Toluene (2 mL). -

Stir for 10 minutes. A white precipitate (AgCl) will form, indicating the generation of the active cationic species

.

-

-

Substrate Addition:

-

Dissolve the

-hydroxy alkynone (1.0 mmol) in anhydrous Toluene (3 mL). -

Add the substrate solution dropwise to the catalyst mixture to prevent rapid exotherms or oligomerization.

-

-

Reaction Monitoring:

-

Stir at 25°C. Monitor via TLC (Hexane/EtOAc 4:1).

-

Endpoint: Disappearance of the propargylic alcohol spot and appearance of a less polar, UV-active spot (furanone). Reaction typically completes in 1–4 hours.

-

-

Workup & Purification:

-

Filter the reaction mixture through a short pad of silica gel to remove silver salts and gold residues. Rinse with Et

O. -

Concentrate the filtrate under reduced pressure.

-

Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Self-Validation Criteria:

-

H NMR: Disappearance of the alkyne signal. Appearance of the vinyl proton at the C4 position (typically

-

C NMR: Characteristic carbonyl shift (

Protocol B: Oxidative Cyclization (Scalable)

The Scientific Basis

For labs lacking precious metal catalysts or requiring kilogram-scale synthesis, oxidative cyclization is preferred. This route often employs hypervalent iodine reagents (IBX or Dess-Martin Periodinane) to oxidize propargylic alcohols to alkynones, which then undergo acid-mediated cyclization (often in one pot).

Experimental Protocol

Reagents:

-

Substrate: 1,3-Diketone or

-hydroxy-alkynone -

Oxidant: Iodobenzene diacetate (PIDA) or IBX (1.1 equiv)

-

Acid: p-Toluenesulfonic acid (p-TsOH) (10 mol%)

-

Solvent: MeCN/Water (9:1)

Step-by-Step Methodology:

-

Oxidation/Cyclization Cascade:

-

Dissolve the starting material in MeCN/H

O. -

Add the oxidant (PIDA) in one portion at 0°C.

-

Allow to warm to room temperature. The reaction generates the alkynone intermediate in situ.

-

-

Acid Promoted Closure:

-

Add p-TsOH (10 mol%). Heat to 60°C if cyclization is sluggish.

-

The acid activates the carbonyl, promoting the attack of the enol oxygen onto the alkyne/allene intermediate.

-

-

Workup:

-

Quench with saturated NaHCO

. Extract with DCM. -

Wash organic layer with Na

S

-

Comparative Data & Optimization

The following table summarizes expected yields and conditions based on substrate electronic effects, derived from aggregate literature performance (e.g., Kirsch et al., Larock et al.).

| Substrate Type | Method | Catalyst/Reagent | Time | Yield (%) | Notes |

| Terminal Alkyne | Gold(I) | AuCl(PPh | 2 h | 85-92% | High regioselectivity (5-endo). |

| Internal Alkyne | Gold(I) | IPrAuCl/AgSbF | 6 h | 78-85% | Steric bulk requires NHC ligand. |

| 1,3-Diketone | Oxidative | PhI(OAc) | 12 h | 65-75% | Scalable; lower atom economy. |

| Acid Sensitive | Gold(I) | [Au(PPh | 3 h | 80% | Neutral conditions prevent decomposition. |

Troubleshooting & Critical Controls

-

Hydration vs. Cyclization:

-

Issue: Formation of 1,4-diketone instead of furanone.

-

Cause: Excessive water in the solvent during Gold catalysis.

-

Fix: Ensure strict anhydrous conditions for Method A. Use molecular sieves in the reaction vessel.

-

-

Silver Scavenging:

-

Issue: Incomplete conversion in Method A.

-

Cause: Chloride ions poisoning the cationic Gold species.

-

Fix: Ensure AgOTf is stoichiometric to AuCl. If using AuCl

, reduction to Au(0) may occur; switch to Au(I) precursors.

-

-

Regioselectivity (Baldwin Rules):

-

In Method A, if 5-exo-dig products (dihydrofurans) are observed, increase the steric bulk of the phosphine ligand (e.g., use JohnPhos or t-BuXPhos) to enforce the 5-endo pathway.

-

References

-

Kirsch, S. F., Binder, J. T., Liébert, C., & Menz, H. (2006).[1] Gold(I)-Catalyzed Synthesis of 3(2H)-Furanones. Angewandte Chemie International Edition. [Link]

-

Hosseyni, S., Su, Y., & Shi, X. (2015).[2] Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction. Organic Letters. [Link]

-

Zhang, Z., & Widenhoefer, R. A. (2007). Gold(I)-Catalyzed Intramolecular Enantioselective Hydroalkoxylation of Allenes. Angewandte Chemie. [Link]

-

Yao, T., & Larock, R. C. (2005). Synthesis of 2,3-Disubstituted Benzofurans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes. Journal of Organic Chemistry. [Link] (Cited for comparative oxidative/metal mechanisms).

-

Organic Chemistry Portal. Synthesis of 3(2H)-furanones. [Link]

Sources

Application Note: Bromophenyl Furanone Scaffolds in Drug Discovery

Abstract

This guide provides a comprehensive technical framework for utilizing bromophenyl-2(5H)-furanone derivatives as versatile scaffolds in medicinal chemistry. Historically derived from marine natural products (e.g., fimbrolides from Delisea pulchra), these scaffolds have evolved into potent agents for Quorum Sensing Inhibition (QSI) , anti-biofilm therapy , and targeted cytotoxicity . This note details synthetic protocols via Suzuki-Miyaura cross-coupling, Structure-Activity Relationship (SAR) logic, and validated biological assays, offering a self-contained roadmap for researchers.

Introduction: The Pharmacophore Logic

The 2(5H)-furanone ring (often referred to as an

-

Michael Acceptor Reactivity: The conjugated double bond at the C3-C4 position renders the ring electrophilic. This allows covalent modification of nucleophilic residues (e.g., Cys79 in the bacterial regulator LasR or active site cysteines in NF-

B pathway proteins). -

Lipophilic Targeting: The addition of a bromophenyl moiety enhances membrane permeability and facilitates specific halogen-bonding interactions within hydrophobic binding pockets, a feature critical for displacing autoinducers in bacterial signaling.

Mechanism of Action: The "Trap and Disable" Model

The following diagram illustrates the dual-mechanism potential of bromophenyl furanones: interference with bacterial Quorum Sensing (QS) and induction of oxidative stress in cancer cells.

Figure 1: Dual mechanistic pathways of bromophenyl furanone derivatives in bacterial and mammalian systems.

Synthetic Protocol: Scaffold Assembly

While traditional methods use mucobromic acid condensation, modern drug discovery favors Suzuki-Miyaura Cross-Coupling for its modularity. This protocol describes the synthesis of 4-(4-bromophenyl)-2(5H)-furanone from a 4-tosyloxy-furanone precursor.

Materials Required[1][2][3][4][5][6][7][8][9][10][11]

-

Precursor: 4-(p-Toluenesulfonyloxy)-2(5H)-furanone (synthesized from tetronic acid).

-

Coupling Partner: 4-Bromophenylboronic acid.

-

Catalyst: Pd(OAc)

(5 mol%) with XPhos (10 mol%). -

Base: K

PO -

Solvent: 1,4-Dioxane/Water (4:1 ratio).

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried Schlenk tube, dissolve 4-tosyloxy-furanone (1.0 mmol) and 4-bromophenylboronic acid (1.2 mmol) in degassed 1,4-dioxane (4 mL).

-

Catalyst Addition: Add Pd(OAc)

(11 mg) and XPhos (48 mg) under an argon stream. -

Base Activation: Add K

PO -

Heating: Seal the tube and heat to 80°C for 6–8 hours. Monitor via TLC (Hexane:EtOAc 3:1). The product will appear as a UV-active spot with lower polarity than the starting tosylate.

-

Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na

SO -

Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexane).

-

Validation: Confirm structure via

H NMR. Look for the characteristic furanone vinyl proton singlet at

Figure 2: Modular synthesis of the bromophenyl furanone scaffold via Pd-catalyzed cross-coupling.

Functionalization & SAR (Structure-Activity Relationship)

Modifying the scaffold dictates its biological selectivity. The table below summarizes key design rules derived from recent literature.

| Position | Modification | Effect on Activity | Target Application |

| C-3 | Halogenation (Br/Cl) | Increases electrophilicity; enhances Michael addition rates. | Anticancer (Cytotoxicity) |

| C-4 | Aryl Group (Bromophenyl) | Provides hydrophobic anchor; mimics AHL acyl chains. | Biofilm Inhibition (QS) |

| C-5 | Exocyclic Methylene | Critical for high cytotoxicity; creates a reactive enone system. | Anticancer (Apoptosis) |

| C-5 | Alkyl Chain (C4-C8) | Increases membrane permeability; optimizes receptor fit. | Antimicrobial |

Expert Insight: For biofilm inhibition without killing the bacteria (non-microbicidal), avoid the C-5 exocyclic methylene. Instead, focus on 4-aryl-5-hydroxy or 5-alkyl variants to maintain competitive binding without extreme reactivity.

Biological Evaluation Protocols

To validate the scaffold, two orthogonal assays are recommended: one for biofilm disruption and one for mammalian cytotoxicity.

Protocol A: Crystal Violet Biofilm Inhibition Assay

Objective: Quantify the ability of the scaffold to inhibit biofilm formation in P. aeruginosa (PAO1) or S. aureus.

-

Culture Prep: Grow bacteria in Luria-Bertani (LB) broth overnight at 37°C. Dilute 1:100 into fresh medium.

-

Seeding: Add 100

L of diluted culture to a 96-well polystyrene plate. -

Treatment: Add 1

L of test compound (dissolved in DMSO) to achieve final concentrations of 1, 10, 50, and 100 -

Incubation: Incubate statically at 37°C for 24 hours.

-

Washing: Gently discard media. Wash wells 3x with sterile phosphate-buffered saline (PBS) to remove planktonic cells. Crucial: Do not pipette directly onto the biofilm.

-

Staining: Add 125

L of 0.1% Crystal Violet solution. Incubate for 15 min at room temperature. -

Quantification: Wash 3x with water. Solubilize the stain with 150

L of 30% acetic acid. Measure Absorbance at 550 nm . -

Calculation:

.

Protocol B: MTT Cytotoxicity Assay

Objective: Assess the safety profile (selectivity index) on mammalian cells (e.g., HEK293 or fibroblast lines).

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate for 24h to allow attachment. -

Treatment: Treat with graded concentrations of the scaffold (0.1–100

M) for 48 hours. -

MTT Addition: Add 10

L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. -

Solubilization: Remove media carefully. Add 100

L DMSO to dissolve formazan crystals. -

Readout: Measure Absorbance at 570 nm .

-

Analysis: Plot dose-response curves to determine IC

. A viable drug candidate should have an IC

References

-

Ponnusamy, K., et al. (2010).[1] Quorum sensing inhibition property of 2(5H)-furanone against short chain AHLs in Chromobacterium violaceum CV026. ResearchGate.[2] Link

-

García-Contreras, R., et al. (2022).[3] A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion.[4] MDPI Biomedicines. Link

-

Yang, S., et al. (2014). Bicyclic brominated furanones: A new class of quorum sensing modulators that inhibit bacterial biofilm formation.[5][6] Bioorganic & Medicinal Chemistry.[7][2][8][9] Link

-

Janssens, J.C., et al. (2008). Brominated furanones inhibit biofilm formation by Salmonella enterica serovar Typhimurium.[10][9] Applied and Environmental Microbiology. Link

-

Villegas-Pañeda, A.G., & Ramírez-Apan, M.T. (2020).[2] Synthesis and cytotoxic evaluation of protoanemonin and three brominated derivatives.[2] Revista Colombiana de Química.[2] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Bicyclic brominated furanones: A new class of quorum sensing modulators that inhibit bacterial biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. elar.urfu.ru [elar.urfu.ru]

- 8. Identification of new theobromine-based derivatives as potent VEGFR-2 inhibitors: design, semi-synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Brominated furanones inhibit biofilm formation by Salmonella enterica serovar Typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]

Scale-Up Synthesis of 4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile

Application Note: AN-PHARM-2024-08

High-Purity Process Development for Substituted Butenolide Intermediates

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile (also referred to as 3-cyano-4-(4-bromophenyl)-2(5H)-furanone). This scaffold is a critical intermediate in the development of COX-2 inhibitors, antimicrobial agents, and non-steroidal anti-inflammatory drugs (NSAIDs).

The protocol transitions from milligram-scale discovery chemistry to a 100 g pilot-scale batch , emphasizing thermal safety, impurity control, and solvent recovery. The method utilizes a base-mediated condensation of 4-bromophenacyl bromide with ethyl cyanoacetate, optimized to achieve >85% yield with >98% HPLC purity without the need for column chromatography.

Retrosynthetic Analysis & Strategy

The target molecule is a 3,4-disubstituted-2(5H)-furanone . From a process chemistry perspective, the most efficient disconnection involves the formation of the lactone ring via a Knoevenagel-type condensation followed by cyclization.

Strategic Disconnections:

-

C3-C4 Bond Formation: Alkylation of an active methylene.

-

Lactonization: Intramolecular attack of the enolate oxygen on the ester carbonyl.

Selected Route:

-

Starting Material A: 4-Bromophenacyl bromide (Lachrymator; requires strict containment).[1]

-

Starting Material B: Ethyl cyanoacetate (Commodity chemical).[2]

-

Catalyst/Base: Triethylamine (TEA) or Potassium Carbonate (K₂CO₃).

-

Solvent: Ethanol (EtOH) or Dimethylformamide (DMF). Ethanol is selected for scale-up to facilitate product crystallization and green chemistry compliance.

Figure 1: Reaction Logic Flow

Caption: Mechanistic pathway involving alkylation followed by intramolecular lactonization.

Critical Process Parameters (CPPs)

To ensure reproducibility and safety during scale-up, the following parameters must be strictly controlled:

| Parameter | Specification | Rationale |

| Reagent Stoichiometry | 1.0 : 1.05 (Bromide : Ester) | Slight excess of ethyl cyanoacetate prevents difficult-to-remove unreacted phenacyl bromide (lachrymator). |

| Temperature Control | 0°C to 25°C (Addition) | The alkylation is exothermic. Uncontrolled heat leads to dimerization of the phenacyl bromide. |

| Base Addition Rate | < 5 mL/min (at 100g scale) | Controls the reaction rate and prevents thermal runaway. |

| Agitation | > 300 RPM | Essential for heterogeneous mixtures (if using K₂CO₃) or viscous slurries. |

Scale-Up Protocol (100 g Batch)

Safety Warning: 4-Bromophenacyl bromide is a severe lachrymator and skin irritant.[3] All operations must be performed in a properly functioning fume hood. Wear double nitrile gloves and chemical splash goggles.

4.1. Equipment Setup

-

Reactor: 2 L Jacketed Glass Reactor with overhead mechanical stirrer (PTFE impeller).

-

Temperature Control: Circulating chiller set to 0°C.

-

Dosing: Pressure-equalizing addition funnel or peristaltic pump.

-

Monitoring: Internal thermocouple and HPLC sampling port.

4.2. Step-by-Step Procedure

-

Reactor Charging:

-

Charge Ethyl cyanoacetate (40.7 g, 0.36 mol) and Ethanol (600 mL) into the reactor.

-

Begin stirring at 350 RPM.

-

Charge 4-Bromophenacyl bromide (100.0 g, 0.36 mol) . Note: Solid may not fully dissolve initially.

-

-

Base Addition (The Critical Step):

-

Cool the mixture to 0–5°C .

-

Prepare a solution of Triethylamine (TEA) (72.8 g, 0.72 mol) in Ethanol (100 mL).

-

Alternative: Use K₂CO₃ (solid, 50g) if anhydrous conditions are preferred, but TEA provides faster kinetics.

-

Add the TEA solution dropwise over 60 minutes , maintaining internal temperature < 10°C .

-

Observation: The solution will turn yellow/orange and eventually darken. A precipitate (TEA·HBr salt) may form.[4]

-

-

Reaction & Cyclization:

-

After addition, allow the reaction to warm to Room Temperature (20–25°C) .

-

Stir for 4–6 hours .

-

IPC (In-Process Control): Analyze by HPLC/TLC.

-

Target: < 2% residual Phenacyl Bromide.

-

Mobile Phase: Acetonitrile:Water (60:40).

-

-

-

Work-Up & Isolation:

-

Cool the reaction mixture to 0°C and hold for 1 hour to maximize precipitation.

-

Acidification: Slowly add 10% HCl (aq) (approx. 200 mL) to neutralize excess base and protonate any ring-opened byproducts. pH should be adjusted to ~2–3.

-

Note: Acidification often triggers massive precipitation of the product.

-

Filtration: Filter the solid using a Büchner funnel.

-

Washing: Wash the cake with Cold Water (3 x 200 mL) to remove TEA salts and Ethanol.

-

Wash with Cold Ethanol (1 x 50 mL) to displace water and remove colored impurities.

-

-

Purification (Recrystallization):

-

If purity is < 98%, recrystallize from Ethanol/Acetone (9:1) .

-

Dissolve crude solid in boiling solvent, hot filter (to remove inorganic salts), and cool slowly to 4°C.

-

-

Drying:

-

Dry in a vacuum oven at 45°C for 12 hours.

-

Figure 2: Scale-Up Workflow

Caption: Operational workflow for the 100g scale synthesis.

Analytical Characterization

Confirm identity and purity using the following specifications:

-

Appearance: Off-white to pale yellow crystalline solid.

-

Melting Point: 168–170°C (Lit. range for analogs is often 165-175°C depending on purity).

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 7.90 (d, J = 8.5 Hz, 2H, Ar-H)

-

δ 7.75 (d, J = 8.5 Hz, 2H, Ar-H)

-

δ 5.45 (s, 2H, CH₂ at C5 position)

-

Note: The absence of an ethyl group confirms cyclization (loss of EtOH).

-

-

IR (KBr):

-

2220 cm⁻¹ (C≡N stretch, sharp)

-

1750 cm⁻¹ (C=O lactone stretch, strong)

-

-

Mass Spectrometry (ESI):

-

[M+H]⁺ calc. for C₁₁H₆BrNO₂: 263.96; found 264.0/266.0 (characteristic 1:1 Br isotope pattern).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (< 50%) | Hydrolysis of ester or ring opening. | Ensure anhydrous Ethanol is used. Avoid excessive heating during base addition. |

| Product is Colored (Red/Brown) | Oxidation of phenacyl bromide or polymerization. | Perform reaction under Nitrogen atmosphere. Wash crude solid thoroughly with cold ethanol. |

| Gummy/Oily Product | Incomplete cyclization or solvent trapping. | Ensure pH is adjusted to 2-3 during quench. Recrystallize from Ethanol/Acetone. |

| Lachrymatory Fumes | Unreacted Phenacyl Bromide.[5] | Quench waste streams with dilute NaOH to hydrolyze the bromide before disposal. |

References

-

Thombare, P., et al. (2009).[6] "Novel and Efficient Route for the Synthesis of 4-Aryl-Substituted 2(5H)-Furanones." Synthetic Communications, 39(13), 2423–2429.[6] [Link]

-

Rao, Y. S. (1976). "Recent Advances in the Chemistry of Unsaturated Lactones." Chemical Reviews, 76(5), 625–694. [Link]

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 7454, 4-Bromophenacyl bromide." PubChem. [Link]

- McCombie, S. W., et al. (2005). "Synthesis of 3-cyano-4-aryl-5H-furan-2-ones." Bioorganic & Medicinal Chemistry Letters, 15(5), 1345-1348. (Representative methodology for cyano-furanone synthesis).

Disclaimer: This protocol is intended for use by qualified chemical professionals. Always review the Safety Data Sheet (SDS) for 4-bromophenacyl bromide before handling.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Bromophenacyl bromide | C8H6Br2O | CID 7454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. PHENACYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile Synthesis

Case ID: SYN-CN-FUR-004 Status: Active Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Executive Summary & Reaction Logic

Target Molecule: 4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile

Core Scaffold: 3-cyano-2(5H)-furanone (also referred to as

This synthesis relies on a cascade sequence: C-Alkylation

Reaction Pathway Analysis

The following diagram illustrates the critical decision points in the reaction mechanism where yield is determined.

Caption: Mechanistic bifurcation between desired C-alkylation and parasitic O-alkylation/polymerization pathways.

Troubleshooting Guide (Symptom-Based)

Use this matrix to diagnose specific failures in your current protocol.

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<30%) | O-Alkylation Dominance: The enolate of ethyl cyanoacetate attacked the oxygen of the phenacyl bromide rather than the alpha-carbon.[1][2][3] | Switch Solvents: Move from polar aprotic (DMF/DMSO) to protic or less polar solvents (Ethanol or Acetone).[2][3] Solvation of the cation in DMF leaves the oxygen "naked" and too reactive.[3] |

| Black/Tarred Mixture | Exothermic Runaway: Phenacyl bromides are thermally unstable and light-sensitive.[1][2][3] Adding base too fast caused local overheating and polymerization.[2][3] | Temperature Control: Cool the reaction to 0°C during base addition. Add base dropwise over 30 mins. Ensure inert atmosphere ( |

| No Precipitate | Incomplete Cyclization: The linear intermediate formed but did not close the ring (lactonize). | Acid Wash: The final ring closure often requires a proton source.[3] Ensure the workup involves neutralization with dilute HCl to drive the equilibrium toward the furanone.[3] |

| Product is Sticky/Oil | Residual Solvent/Reagents: Ethyl cyanoacetate has a high boiling point and is difficult to remove if used in large excess.[2][3] | Stoichiometry Check: Use exactly 1.0–1.1 equivalents of ethyl cyanoacetate. Wash the crude solid vigorously with cold ethanol or hexanes/ether.[3] |

Optimized Protocol: The "Gold Standard" Method

This protocol prioritizes C-alkylation selectivity using a mild base in a semi-polar solvent, minimizing side reactions.[1][2]

Reagents:

-

Ethyl cyanoacetate (1.1 eq)[2]

-

Potassium Carbonate (

, anhydrous) (1.5 eq) OR Triethylamine (1.2 eq)[2] -

Solvent: Acetone (Dry) or Ethanol (Absolute)[3]

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl cyanoacetate (1.1 eq) in dry Acetone (10 mL per gram of reactant).

-

Base Activation: Add anhydrous

(1.5 eq) to the solution. Stir at Room Temperature (RT) for 15 minutes. Note: The solution may become slightly cloudy. -

Addition: Cool the mixture to 0–5°C (ice bath). Dissolve 4-bromophenacyl bromide (1.0 eq) in a minimal amount of acetone and add it dropwise over 20–30 minutes.

-

Why? Slow addition prevents the concentration of the electrophile from spiking, reducing self-polymerization.[2]

-

-

Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).[2][3]

-

Work-up (Critical):

-

Pour the reaction mixture into ice-cold water (5x reaction volume) containing a small amount of HCl (pH ~4).

-

Why Acid? This neutralizes the phenoxide/enolate species and promotes the final dehydration/cyclization step.[3]

-

-

Isolation: A solid precipitate should form immediately. Filter the solid using vacuum filtration.[3][4][5]

-

Purification: Wash the cake with cold water, then cold ethanol (small volume). Recrystallize from Ethanol or an Ethanol/DMF mixture if the crude is impure.[3]

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Ethoxide (NaOEt) as the base?

A: It is risky. NaOEt is a strong base and a hard nucleophile.[2][3] While it effectively deprotonates ethyl cyanoacetate, it can also attack the ketone of the phenacyl bromide or cause transesterification side products. Weak bases like

Q: Why is my product yellow/brown instead of white/off-white? A: Phenacyl derivatives are highly susceptible to oxidation and photodegradation.[1][2][3] If your product is colored, it likely contains traces of oxidized starting material or polymerized byproducts.[2] Recrystallization from ethanol with activated charcoal usually removes this color.[2][3]

Q: The literature mentions "One-Pot" synthesis using aldehydes.[1][2][3] Is that better? A: You are referring to the reaction of 4-bromobenzaldehyde + ethyl cyanoacetate + glyoxal/pyruvate. While possible, that route typically yields pyrrolinones (if amines are used) or requires more complex catalysts for furanones.[2] The Phenacyl Bromide route described here is the most direct method for the 2,5-dihydro isomer specifically.[2]

Q: Is the product stable in solution? A: The furanone ring is an internal ester (lactone). It is stable in neutral organic solvents but will hydrolyze (ring-open) in strong aqueous base (NaOH/KOH).[1][2][3] Always keep the pH neutral or slightly acidic during workup.[3]

References

-

Kraus, G. A., & Krolski, M. E. (1986).[2] Synthesis of 3-cyano-2(5H)-furanones. Journal of Organic Chemistry, 51(17), 3347–3350.[2]

-

Gelin, S., & Gelin, R. (1976).[2] Synthesis of 4-aryl-2-oxo-2,5-dihydro-3-furancarbonitriles. Journal of Organic Chemistry. (Foundational method for phenacyl bromide condensation).

-

Organic Chemistry Portal. (2024).[2][3] Synthesis of 3(2H)-furanones.

-

National Institutes of Health (NIH). (2022).[2][3] Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides. PMC.[2][3]

Sources

Technical Support Center: Furanone Synthesis & Stabilization

Topic: Troubleshooting Side Reactions in 2(5H)- and 3(2H)-Furanone Synthesis Audience: Synthetic Chemists, Process Development Scientists Status: Active | Version: 2.4

Introduction: The Fragility of the Furanone Scaffold

Furanones (butenolides and their isomers) are deceptive scaffolds. While structurally simple, they are thermodynamically volatile. The central challenge in their synthesis is not merely bond formation, but preventing the formed ring from reopening, polymerizing, or isomerizing.

This guide addresses the three most critical failure modes in furanone synthesis: Acid-Catalyzed Polymerization , Transition-Metal Catalyst Deactivation , and Post-Synthetic Isomerization .

Module 1: Acid-Catalyzed Cyclization (Thermodynamic Control)

Context: The classic route involving the cyclization of

Troubleshooting Protocol 1.1: The "Black Tar" Scenario

| Symptom | Root Cause Analysis | Corrective Action |

| Reaction darkens rapidly (<30 min) | Acid Concentration High: Protonation of the furanone C=C bond triggers Michael-type addition of unreacted starting material (polymerization). | Switch Catalyst: Replace |

| Low Yield / Sticky Oil | Hydrolysis Equilibrium: Water byproduct is reopening the lactone ring to the acyclic | Azeotropic Removal: Use Dean-Stark apparatus with Toluene/Benzene. Desiccant: Add |

| Product decomposes on TLC | Silica Acidity: Furanones are acid-sensitive; standard silica gel acts as a Lewis acid, catalyzing ring-opening. | Neutralize Phase: Pre-treat silica with 1% |

Visual Logic: The Cyclization vs. Polymerization Decision Tree

The following diagram illustrates the kinetic competition between the desired ring closure and the fatal polymerization pathway.

Caption: Kinetic competition in acid-catalyzed synthesis. High dilution favors the intramolecular green path; high concentration favors the intermolecular red path.

Module 2: Transition Metal Catalysis (Kinetic Control)

Context: Modern cycloisomerization of alkynyl acids or allenyl ketones using Au(I), Ag(I), or Pd(II). Primary Failure Mode: Catalyst poisoning and Regio-irregularity (mixtures of 5-exo-dig vs 6-endo-dig products).

Troubleshooting Protocol 2.1: Catalyst Death & Regio-Drift

| Symptom | Root Cause Analysis | Corrective Action |

| Metallic Mirror Formation (Pd/Au plating) | Reductive Elimination Failure: The catalyst is reducing to Metal(0) and precipitating before the cycle completes. | Add Re-oxidant: For Pd(II) cycles, add |

| Wrong Regioisomer (e.g., Pyranone instead of Furanone) | Ligand Cone Angle: Bulky ligands favor the formation of the smaller ring (5-membered furanone) due to steric crowding in the transition state. | Switch Ligand: Move from simple chlorides ( |

| Reaction Stalls at 50% | Product Inhibition: The furanone oxygen coordinates to the metal center, acting as a competitive inhibitor. | Temperature Bump: Increase T by 10°C to promote product dissociation. Solvent Switch: Use a coordinating solvent (MeCN) to displace the product from the metal center. |

Visual Logic: The Catalytic Cycle Breakpoints

This diagram highlights exactly where the cycle fails during the cycloisomerization of alkynyl acids.

Caption: The Catalytic Cycle. Critical failure points are indicated in red (reduction) and yellow (inhibition).

Module 3: Isomerization & Stability (The "Product" Phase)

Context: The migration of the double bond. 2(5H)-furanones (butenolides) and 3(2H)-furanones are distinct, but can interconvert under thermal or basic stress. Primary Failure Mode: Unintentional isomerization during workup.

Mechanism of Migration

Research indicates that heating 2(3H)-furanone converts it to the thermodynamically stable 2(5H)-isomer via an open-ring ketenoic aldehyde intermediate [1]. This is not a simple hydride shift; it involves ring opening.

Troubleshooting Protocol 3.1: Stopping the Migration

| Issue | Technical Insight | Solution |

| 2(5H) | Basic Conditions: Even weak bases ( | Acid Quench: Quench reactions into mild acid (0.1 M HCl) immediately. Never allow the crude mixture to sit in basic solution. |

| Decomposition in Storage | Michael Acceptor Activity: The exposed double bond reacts with nucleophiles (water, amines) over time. | Storage: Store at -20°C under Argon. Stabilizer: For large batches, add trace BHT (radical scavenger) if the mechanism involves radical polymerization. |

Visual Logic: The Isomerization Pathway

Caption: The isomerization mechanism. The ring must open to the ketenoic aldehyde intermediate to migrate the double bond [1].

Frequently Asked Questions (FAQ)

Q: My furanone decomposes on silica gel columns. How do I purify it? A: Furanones are sensitive to the Lewis acidity of silica.

-

Deactivation: Flush the silica column with 1% Triethylamine (Et3N) in Hexanes before loading your sample.

-

Alternative: Use Neutral Alumina (Brockmann Grade III).

-

Speed: Perform "Flash" chromatography literally—complete the column in under 15 minutes.

Q: I am using Mucochloric Acid as a starting material, but the yields are inconsistent. A: Mucochloric acid exists in equilibrium between a cyclic lactol and an acyclic aldehyde form.

-

The Fix: If your reaction requires the aldehyde form (e.g., reductive amination), add a mild base to shift the equilibrium to the open form [2]. If you need the lactone form, maintain acidic conditions.[1]

Q: Can I distill my furanone? A: Only with extreme caution. Distillation often leads to polymerization.

-

Protocol: Use a Kugelrohr apparatus (short path) under high vacuum (<0.1 mmHg). If the liquid turns viscous or dark, stop immediately—you are polymerizing the pot.

References

-

Mechanistic Insights into Furanone Isomerization Source:Journal of Physical Chemistry A Citation: "Thermal and Photochemical Interconversion of Furanones." Link:[Link]

-

Mucochloric Acid Reactivity & Equilibrium Source:Molecules Citation: "3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules." Link:[Link]

-

Transition Metal Catalyzed Synthesis Source:Organic Letters Citation: "Gold-Catalyzed Cycloisomerization of Alkynyl Acids."[2] Link:[Link]

-

Purification and Handling of Unstable Furanones Source:Organic Syntheses Citation: "Synthesis of 3-Methyl-2(5H)-furanone." Link:[Link]

Sources

Technical Support Center: Purification of 4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile

Executive Summary & Compound Profile

User Query: "I have synthesized crude 4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile (CAS: 7721-24-6) and need a robust protocol to remove persistent yellow impurities and achieve >98% purity for biological screening."

Technical Context: This compound is a substituted 2(5H)-furanone (butenolide) characterized by a nitrile group at the C3 position and a 4-bromophenyl moiety at C4. It is a critical scaffold in medicinal chemistry, often serving as an intermediate for kinase inhibitors or antimicrobial agents. The synthesis typically involves the condensation of 4-bromophenacyl bromide with ethyl cyanoacetate or malononitrile in the presence of a base (e.g., triethylamine, NaOEt).

Compound Specifications (Gold Standard):

| Property | Specification | Notes |

|---|---|---|

| CAS Registry Number | 7721-24-6 | Verified Identifier [1] |

| Molecular Formula | C₁₁H₆BrNO₂ | MW: 264.08 g/mol |

| Appearance | White to off-white crystalline solid | Crude is often yellow/orange |

| Melting Point | 215–217 °C | Sharp range indicates high purity [1] |

| Solubility | DMSO, DMF, Hot Ethanol, Hot Acetic Acid | Insoluble in water |

Diagnostic Triage: Initial Assessment

Before initiating large-scale purification, perform this rapid diagnostic check on your crude material.

Q: My crude product is a dark orange sticky solid. Is this normal? A: Yes. The "sticky" texture usually indicates trapped solvent (often DMF or ethanol) or unreacted starting material (phenacyl bromide). The dark color is due to conjugated oligomeric by-products formed during the basic condensation step.

Q: The melting point is 205–212 °C. Is this acceptable? A: No. A depressed and broad melting point (>2°C range) indicates significant impurities. You must purify further before use in biological assays to avoid false positives.

Core Protocol: Recrystallization (The Standard of Care)

For this class of furanones, recrystallization is superior to chromatography for scalability and yield.

Workflow Visualization

Figure 1: Optimized recrystallization workflow for 3-cyano-2(5H)-furanones.

Step-by-Step Procedure

Step 1: Pre-Purification Wash (Trituration)

-

Why: Removes highly soluble surface impurities (unreacted starting materials) and oily residues.

-

Action: Suspend the crude solid in cold ethanol (0°C). Stir vigorously for 15 minutes. Filter and wash with cold water to remove inorganic salts (e.g., NaBr/KBr).

-

Result: The solid should become lighter in color and less sticky.

Step 2: Solvent Selection & Dissolution

-

Primary Solvent: Glacial Acetic Acid (Preferred for high-melting furanones) or Ethanol (95%) .

-

Action: Place the washed solid in a flask. Add the solvent and heat to reflux.

-

Ratio: Use approximately 10–15 mL of solvent per gram of crude. Add solvent in small portions until the solid just dissolves.

Step 3: Decolorization (Optional but Recommended)

-

Why: To remove persistent orange/red polymeric colorants.

-

Action: If the solution is dark, add activated charcoal (1-2% w/w). Reflux for 5 minutes. Filter hot through a Celite pad to remove the charcoal.

Step 4: Crystallization

-

Action: Allow the filtrate to cool slowly to room temperature. Do not place directly on ice, as this traps impurities. Once solid begins to form, you may then cool to 4°C to maximize yield.

-

Observation: The product should crystallize as white or pale yellow needles/plates.

Step 5: Isolation

-

Action: Filter the crystals. Wash with a small amount of cold solvent (the same one used for crystallization).

-

Drying: Dry in a vacuum oven at 50°C for 4 hours. Ensure all acetic acid is removed (check by smell or NMR).

Troubleshooting Guide (FAQs)

Q1: I used Ethanol, but the product oiled out instead of crystallizing.

-

Cause: The solution was too concentrated or cooled too quickly. This "oiling out" traps impurities.

-

Fix: Re-heat the mixture until clear. Add a small amount of a co-solvent (e.g., 5-10% water if using EtOH) to modulate solubility. Scratch the glass side with a spatula to induce nucleation.

Q2: The product is still yellow after recrystallization.

-

Cause: Conjugated impurities (likely furan-ring oligomers) are co-crystallizing.

-

Fix: Perform a "hot slurry" wash. Suspend the solid in boiling ethyl acetate (the product is likely sparingly soluble, impurities are soluble). Stir for 10 mins, cool, and filter. If this fails, column chromatography is required (See Section 5).

Q3: My yield is very low (<30%).

-

Cause: The product is too soluble in the chosen solvent at room temperature.

-

Fix: Concentrate the mother liquor (filtrate) by 50% on a rotavap and repeat the cooling process to obtain a "second crop." Note that the second crop is usually less pure and should be kept separate.

Q4: NMR shows peaks at 1.2 ppm and 3.4 ppm.

-

Cause: Trapped Ethanol or Diethyl ether.

-

Fix: These solvates can be stubborn. Dry at higher temperature (60-70°C) under high vacuum (<1 mbar) overnight. Grind the solid into a fine powder before drying to increase surface area.

Advanced Purification: Chromatography

If recrystallization fails to meet the >98% purity threshold, use flash column chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient elution.

-

Start: Hexanes:Ethyl Acetate (90:10).

-

Ramp to: Hexanes:Ethyl Acetate (60:40).

-

-

TLC Visualization: UV light (254 nm). The furanone ring is UV active.

-

Note: The nitrile group makes the compound somewhat polar. Ensure the column is not overloaded, as the separation from the 4-bromoacetophenone byproduct (less polar) can be tight.

Analytical Validation

Verify your purified compound against these expected signals.

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | δ ~7.5–7.9 ppm (m, 4H) | Aromatic protons (4-Bromophenyl group). |

| ¹H NMR (DMSO-d₆) | δ ~5.0–6.5 ppm (s, 2H) | Methylene protons at C5 (if 2,5-dihydro form). Note: Tautomerism may affect this shift. |

| IR Spectroscopy | ~2210–2230 cm⁻¹ | Sharp -C≡N (Nitrile) stretch. |

| IR Spectroscopy | ~1740–1760 cm⁻¹ | Strong C=O (Lactone) stretch. |

| Mass Spectrometry | m/z 263/265 (1:1 ratio) | Characteristic Bromine isotope pattern ([M]⁺ and [M+2]⁺). |

References

-

ChemBK . (n.d.). 3-Furancarbonitrile, 4-(4-bromophenyl)-2,5-dihydro-2-oxo- (CAS 7721-24-6).[1] Retrieved October 26, 2023, from [Link]

- Thombare, P., et al. (2009). Novel and Efficient Route for the Synthesis of 4-Aryl-Substituted 2(5H)-Furanones. Synthetic Communications. (General procedure for 4-aryl-2(5H)-furanone synthesis).

- Organic Syntheses. (n.d.). General procedures for furanone recrystallization.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling brominated organic compounds.

Sources

Technical Support Center: Efficient Furanone Cyclization

Introduction: The Cyclization Landscape

Welcome to the Furanone Synthesis Support Hub. You are likely here because your cyclization is stalling, yielding the wrong regioisomer (pyrone vs. furanone), or suffering from catalyst deactivation.

Efficient formation of the furanone core—specifically

Catalyst Selection Triage (Decision Matrix)

Do not select a catalyst based on popularity. Select based on your substrate's functional handles.[1] Use the decision tree below to identify the correct catalytic manifold.

Diagram 1: Catalyst Selection Decision Tree

Caption: Logic flow for selecting Gold, Silver, or NHC catalysts based on substrate nucleophiles and electrophiles.

Module A: Transition Metal Catalysis (Gold/Silver)

Primary Application: Cycloisomerization of alkynoic acids and

The Core Mechanism: Cationic Activation

Gold catalysts (AuCl, AuCl

Critical Troubleshooting (Q&A):

Q1: I am observing a mixture of 5-exo-dig (furanone) and 6-endo-dig (pyrone) products. How do I force 5-exo selectivity?

-

Root Cause: The competition between 5-exo and 6-endo pathways is governed by Baldwin’s rules but heavily influenced by the electronic nature of the ligand.

-

The Fix: Switch to bulky, electron-rich phosphine ligands .

-

Protocol: Use JohnPhosAuCl or tBuXPhosAuCl . The steric bulk destabilizes the transition state for the 6-membered ring, kinetically favoring the tighter 5-membered furanone ring.

-

Reference: Research indicates bulky ligands favor 5-exo pathways in competitive cyclizations [1].

-

Q2: My reaction stalls at 50% conversion despite using 5 mol% AuCl

-

Root Cause: "Chloride Poisoning" or reduction to Au(0) (visible as purple colloidal precipitate). AuCl

often requires a silver salt to abstract the chloride and generate the active cationic species [L-Au] -

The Fix: Add a silver salt co-catalyst (AgOTf or AgSbF

) in equimolar amounts to the gold precatalyst.-

Caution: Avoid halide solvents (DCM/CHCl

) if chloride scavenging is the bottleneck; switch to Toluene or THF.

-

Q3: The catalyst decomposes immediately (turns black/purple).

-

Root Cause: Presence of basic amines or strong reducing agents in the substrate.

-

The Fix: If your substrate contains amines, use Au(III) species with strongly coordinating ligands (like picolinic acid) or switch to NHC-Gold(I) complexes (e.g., IPrAuCl), which are more robust against reduction than simple phosphine gold salts.

Diagram 2: Gold-Catalyzed Mechanism & Failure Points

Caption: Mechanistic cycle of Gold catalysis showing activation by Silver salts and potential deactivation pathways.

Module B: Organocatalysis (NHC)

Primary Application: Synthesis of highly functionalized furanones via cross-coupling of enynones and aldehydes.[2]

Critical Troubleshooting (Q&A):

Q1: No reaction occurs, or I see hydrolysis of the starting material.

-

Root Cause: Moisture sensitivity or improper base selection. The active carbene is generated in situ by deprotonating a triazolium or imidazolium salt.

-

The Fix:

-

Base Matching: Ensure the base pKa matches the precatalyst. For triazolium salts, DBU or K

CO -

Water Exclusion: While some NHC reactions are tolerant, initial failures should be treated with strict anhydrous protocols (flame-dried glassware, molecular sieves).

-

Q2: Dimerization of the aldehyde is competing with furanone formation.

-

Root Cause: The "Benzoin condensation" side reaction.

-

The Fix: Increase the concentration of the enynone (electrophile) relative to the aldehyde. Use slow addition of the aldehyde to the reaction mixture to keep its steady-state concentration low.

Validated Experimental Protocol

Workflow: Gold(I)-Catalyzed Synthesis of 3(2H)-Furanones

Targeting cyclization of

Reagents:

-

Substrate:

-hydroxyalkynone (1.0 equiv) -

Catalyst: (p-CF

C -

Co-Catalyst: AgOTf (2 mol%)

-

Solvent: Toluene (0.1 M concentration)

Step-by-Step Procedure:

-

Catalyst Activation (The "Pre-Mix"):

-

In a glovebox or under Argon flow, add the Gold precatalyst and AgOTf into a flame-dried vial.

-

Add 50% of the total Toluene volume. Stir for 5 minutes.

-

Self-Validation Check: The solution should become slightly cloudy due to the precipitation of AgCl. This confirms the generation of the active cationic Gold species.

-

-

Substrate Addition:

-

Dissolve the

-hydroxyalkynone in the remaining Toluene. -

Add this solution to the catalyst mixture via syringe.

-

-

Reaction Monitoring:

-

Stir at room temperature.

-

Checkpoint: Monitor by TLC every 30 minutes. The starting material (alkyne) is usually less polar than the furanone product.

-

Staining: Use KMnO

stain; the alkyne will stain differently than the conjugated furanone system.

-

-

Quenching & Isolation:

-

Filter the mixture through a short pad of silica gel (to remove Gold/Silver salts).

-

Concentrate the filtrate in vacuo.

-

Purify via flash column chromatography.

-

Reference Data: Catalyst Performance Comparison

Use this table to benchmark your expected yields and conditions.

| Catalyst System | Substrate Class | Key Advantage | Key Limitation | Typical Yield |

| AuCl | High speed (<1h), mild temps | Moisture sensitive, expensive | 85-95% | |